molecular formula C7H3Cl2F3O B1410365 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene CAS No. 1806328-57-3

1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene

Cat. No.: B1410365
CAS No.: 1806328-57-3
M. Wt: 231 g/mol
InChI Key: RKXHFEMIWYTLMD-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene is an organic compound with the molecular formula C7H3Cl2F3O It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and difluoromethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene typically involves the introduction of chlorine, fluorine, and difluoromethoxy groups onto a benzene ring. One common method is the halogenation of a suitable benzene derivative, followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of tubular diazotization reaction technology can help in preparing diazonium salts, which are intermediates in the synthesis of halogenated benzene derivatives. This technology offers advantages such as reduced side reactions, improved stability, and energy savings, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in biochemical pathways, affecting cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene is unique due to the combination of chlorine, fluorine, and difluoromethoxy groups on the benzene ring. This unique structure imparts specific chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXHFEMIWYTLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
Reactant of Route 3
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
Reactant of Route 4
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
Reactant of Route 6
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene

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